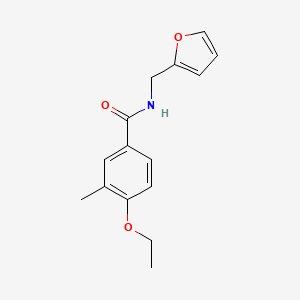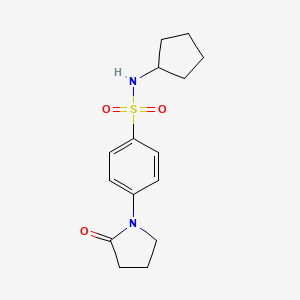
N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide
描述
N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as BIC, is a chemical compound that belongs to the class of isoxazolecarboxamide derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties.
作用机制
N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide acts as a positive allosteric modulator of the GABAA receptor, which is a type of ion channel that is important for inhibitory neurotransmission in the brain. N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide enhances the activity of the GABAA receptor by binding to a specific site on the receptor, which increases the affinity of the receptor for GABA, the natural ligand of the receptor. This results in an increase in the inhibitory tone of the neuron, which leads to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. It enhances the activity of the GABAA receptor, which leads to an increase in inhibitory neurotransmission. This can result in a decrease in neuronal excitability, which can be beneficial in the treatment of epilepsy and other neurological disorders. N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide has also been shown to have anxiolytic and sedative effects, which can be useful in the treatment of anxiety and sleep disorders.
实验室实验的优点和局限性
N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a highly selective and potent modulator of the GABAA receptor, which makes it a useful tool for studying the role of this receptor in neuronal function. N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide has some limitations as well. It has a relatively short half-life in vivo, which can limit its usefulness in certain experiments. Additionally, N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide has been shown to have some off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide. One area of interest is the development of more selective and potent modulators of the GABAA receptor. This could lead to the development of new drugs for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the mechanisms underlying the off-target effects of N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide. This could lead to a better understanding of the role of ion channels in cellular function and disease. Finally, the use of N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide in combination with other drugs or therapies could be explored as a potential strategy for improving the efficacy of current treatments for neurological and psychiatric disorders.
Conclusion:
In conclusion, N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide, or N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide, is a chemical compound that has been extensively studied for its potential use as a tool in scientific research. It is a highly selective and potent modulator of the GABAA receptor, which makes it a useful tool for studying the role of this receptor in neuronal function. N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its relatively short half-life in vivo and off-target effects. Future research on N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide could lead to the development of new drugs for the treatment of neurological and psychiatric disorders, as well as a better understanding of the role of ion channels in cellular function and disease.
科学研究应用
N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential use as a tool in scientific research. It has been shown to modulate the activity of ion channels, which are important for the function of neurons and other cells. N-(4-butylphenyl)-5-methyl-3-isoxazolecarboxamide has been used to study the role of ion channels in synaptic transmission, neuronal excitability, and pain signaling. It has also been used to investigate the mechanisms underlying neurological and psychiatric disorders, such as epilepsy, schizophrenia, and anxiety.
属性
IUPAC Name |
N-(4-butylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-5-12-6-8-13(9-7-12)16-15(18)14-10-11(2)19-17-14/h6-10H,3-5H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVDQHUHOKQECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4846251.png)

![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4846268.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4846287.png)
![2-[hydroxy(phenyl)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4846295.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4846297.png)
![3-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4846300.png)
![2-[4-(diethylamino)benzoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4846311.png)

![4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4846341.png)
![2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4846346.png)
